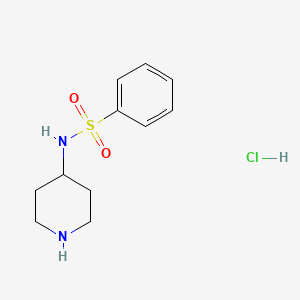

N-(Piperidin-4-yl)benzenesulfonamide hydrochloride

Description

Properties

IUPAC Name |

N-piperidin-4-ylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S.ClH/c14-16(15,11-4-2-1-3-5-11)13-10-6-8-12-9-7-10;/h1-5,10,12-13H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRAPJXYSODXAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-yl)benzenesulfonamide hydrochloride typically involves the reaction of piperidine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Enzyme Inhibition Studies

The sulfonamide group in N-(Piperidin-4-yl)benzenesulfonamide hydrochloride is crucial for its ability to inhibit specific enzymes. This inhibition occurs through competitive mechanisms where the compound mimics natural substrates, disrupting essential biological processes. Research has indicated that compounds with similar structures have been effective in inhibiting enzymes such as carbonic anhydrase and dihydropteroate synthase, which are targets for drug development against bacterial infections .

Case Study: Antimicrobial Activity

A study highlighted the potential of sulfonamide derivatives in combating bacterial infections. It demonstrated that compounds with piperidine moieties exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved the inhibition of bacterial folate synthesis pathways, which are vital for bacterial growth and replication.

Antimicrobial Applications

This compound has shown promise as an antimicrobial agent. Its structural similarity to known antibiotics allows it to interfere with microbial metabolic processes. The compound's efficacy against various strains of bacteria makes it a candidate for further exploration in antibiotic development.

Research Findings:

In laboratory settings, derivatives of this compound have been tested against resistant strains of bacteria, revealing significant inhibitory effects. For instance, certain substitutions on the piperidine ring were found to enhance the antimicrobial properties, suggesting that structural modifications can lead to more effective agents .

Pharmaceutical Development

The pharmaceutical industry is increasingly interested in compounds like this compound for their potential therapeutic applications. The compound's ability to modulate enzyme activity positions it as a valuable candidate for drug formulation aimed at treating various diseases.

Potential Therapeutic Uses:

- Pain Management: Research into sodium channel modulators has identified sulfonamide derivatives as potential treatments for neuropathic pain and other pain-related conditions .

- Antiviral Properties: Some studies have suggested that modifications of similar sulfonamide compounds could yield effective antiviral agents against specific viruses, including those from the Flavivirus genus .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the modulation of immune responses .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (EWGs): 3-Fluoro substituent (294.77 g/mol): Fluorine enhances metabolic stability and binding affinity to receptors like 5-HT6 through electronegative interactions .

Heterocyclic Modifications:

- Thiophene-2-sulfonamide (276.79 g/mol): Thiophene’s aromaticity and sulfur atom may enhance hydrophobic interactions in lipophilic binding pockets .

- Benzofuran carboxamide (280.74 g/mol): Replacing sulfonamide with carboxamide alters hydrogen-bonding capacity, affecting solubility and target selectivity .

Complex Substituents:

Antifungal Activity

Sulfonamide derivatives, including This compound , exhibit moderate antifungal activity against Candida spp., with IC₅₀ values influenced by substituents. For example, fluorinated analogues show enhanced potency due to improved membrane penetration .

Receptor-Targeted Therapeutics

- 5-HT6 Receptor Inverse Agonists: Derivatives like 2-Phenyl-1-(phenylsulfonyl)-N-(piperidin-4-yl)-1H-pyrrole-3-carboxamide hydrochloride (MW 445.96) demonstrate nanomolar affinity, highlighting the piperidine-sulfonamide scaffold’s versatility in CNS drug design .

- Kinase Inhibitors : Carboxamide analogues (e.g., benzofuran derivatives) are explored for kinase inhibition, leveraging their solubility in organic solvents for formulation .

Biological Activity

N-(Piperidin-4-yl)benzenesulfonamide hydrochloride, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C12H18N2O3S·HCl

- Molecular Weight: Approximately 306.81 g/mol

- Functional Groups: Sulfonamide group, piperidine moiety, and aromatic benzene ring.

The unique combination of these functional groups allows for interactions with various biological targets, making it a compound of interest in drug development.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties . Compounds with similar structures have demonstrated efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings:

- In Vitro Studies: Certain derivatives exhibit low micromolar minimal inhibitory concentrations (MIC), suggesting strong antibacterial activity .

- Mechanism of Action: The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis, which is crucial for DNA replication and cell division.

Anticancer Properties

Research has indicated that this compound may also possess anticancer properties .

Case Study: HepG2 Cells

A study evaluated the antitumor activity of various derivatives against HepG2 liver cancer cells. Notably:

- Compound 47 showed an IC50 value of 0.25 μM, indicating potent activity.

- Mechanistic studies revealed that it induced cell cycle arrest via a p53/p21-dependent pathway by enhancing the expression of tumor suppressor proteins .

The biological activity of this compound is primarily attributed to:

- Enzyme Inhibition: The sulfonamide moiety can inhibit specific enzymes by mimicking natural substrates.

- Cell Cycle Regulation: In cancer cells, it can disrupt normal cell cycle progression, leading to apoptosis.

- Antimicrobial Action: By inhibiting folate synthesis in bacteria, it effectively reduces bacterial growth.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 4-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride | 123456789 | Nitro group enhances reactivity | Potential enzyme inhibitor |

| 4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide hydrochloride | 987654321 | Methoxy group increases lipophilicity | Anticancer and antimicrobial |

| 2-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride | 112233445 | Bromine substitution affects binding | Investigated for biological activity |

Future Directions

Further research is necessary to explore the full potential of this compound:

- In Vivo Studies: To assess efficacy and safety in animal models.

- Structure-Activity Relationship (SAR): To optimize the chemical structure for enhanced potency and selectivity.

- Clinical Trials: To evaluate therapeutic applications in humans, particularly in oncology and infectious diseases.

Q & A

Q. What are the standard synthetic routes for N-(Piperidin-4-yl)benzenesulfonamide hydrochloride?

The synthesis typically involves sulfonylation of piperidine derivatives followed by hydrochlorination. For example, multicomponent reactions under controlled conditions (e.g., using DCM as a solvent and triethylamine as a base) can yield the target compound with high purity (≥95%) . Key steps include coupling benzenesulfonyl chloride with a piperidine precursor, followed by acid treatment to form the hydrochloride salt. Reaction optimization may involve adjusting stoichiometry, temperature (e.g., 0–25°C), and purification via recrystallization .

Q. How is the compound characterized using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For instance, NMR (500 MHz, DO) can resolve signals for the piperidine ring protons (δ 3.2–3.5 ppm) and aromatic protons (δ 7.5–7.8 ppm) . Mass spectrometry (MS) verifies molecular weight (283.80 g/mol for the anhydrous form) , while X-ray crystallography may resolve crystal packing and hydrogen-bonding networks in solid-state studies .

Q. What safety precautions are required when handling this compound?

Based on analogous piperidine derivatives, use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation/ingestion; work in a fume hood with adequate ventilation. In case of skin contact, wash immediately with water. Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield optimization may involve:

- Catalyst screening : Use palladium catalysts or Lewis acids to enhance coupling efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .

- Temperature control : Gradual warming from 0°C to room temperature reduces side reactions .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. How can discrepancies in reported biological activity data be resolved?

Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or compound purity. To address this:

- Validate purity via HPLC (>98%) and elemental analysis .

- Replicate assays under standardized conditions (e.g., fixed cell lines, buffer systems) .

- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify target binding affinity .

Q. What strategies are used to study its interactions with biological targets?

- Molecular docking : Predict binding modes to receptors (e.g., GPCRs) using software like AutoDock .

- Kinetic studies : Measure inhibition constants () via competitive radioligand binding assays .

- Metabolic stability assays : Incubate with liver microsomes to assess cytochrome P450 interactions .

Methodological Considerations

Q. How to assess the compound’s stability under experimental conditions?

Conduct accelerated stability studies:

- Expose the compound to varying pH (2–12), temperatures (4–40°C), and light conditions.

- Monitor degradation via LC-MS every 24 hours for 7 days. Stability in aqueous buffers is typically ≤48 hours at 25°C .

Q. What analytical techniques are suitable for quantifying impurities?

- HPLC-DAD : Detect impurities at 254 nm using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .

- GC-MS : Identify volatile byproducts from synthesis (e.g., unreacted benzenesulfonyl chloride) .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data across studies?

Solubility variations may stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.